molecular formula C9H17N3O B2592008 1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 1883717-60-9

1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine

Cat. No.: B2592008
CAS No.: 1883717-60-9
M. Wt: 183.255
InChI Key: HIKFLOMLBBDYFN-UHFFFAOYSA-N
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Description

1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methanamine group attached to the pyrazole ring, along with a propan-2-yloxy substituent

Preparation Methods

The synthesis of 1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of the propan-2-yloxy group: The pyrazole intermediate is then reacted with propan-2-yloxy halides in the presence of a base such as potassium carbonate to introduce the propan-2-yloxy substituent.

    Attachment of the methanamine group: The final step involves the reaction of the substituted pyrazole with formaldehyde and ammonia or a primary amine to introduce the methanamine group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cardiovascular conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}methanamine can be compared with other similar compounds, such as:

    1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-3-yl}methanamine: This compound has a similar structure but with the methanamine group attached at a different position on the pyrazole ring.

    1-{1-methyl-5-[(propan-2-yloxy)methyl]-1H-pyrazol-4-yl}ethanamine: This compound has an ethanamine group instead of a methanamine group, leading to different chemical and biological properties.

Properties

IUPAC Name

[1-methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7(2)13-6-9-8(4-10)5-11-12(9)3/h5,7H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKFLOMLBBDYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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